molecular formula C6H7BrN2 B1447603 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole CAS No. 1525619-20-8

2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole

Cat. No. B1447603
M. Wt: 187.04 g/mol
InChI Key: BMXJCILXNYCNJM-UHFFFAOYSA-N
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Description

“2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole” is a chemical compound with the CAS Number: 1525619-20-8 . It has a molecular weight of 187.04 and is known by the IUPAC name 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .


Molecular Structure Analysis

The InChI code for “2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole” is 1S/C6H7BrN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole” is a solid under normal conditions .

Scientific Research Applications

Synthesis of Tricyclic Nitrogenous Structures

N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides are derived from 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole and used to synthesize complex tricyclic nitrogenous structures like substituted pyrrolo[2,1-h]purin-4-ones, thione analogs, and hexahydro-4H-pyrrolo[2′,1′:2,3]imidazo[4,5-d]-[1,3,2]diazaphosphinine derivatives (Chumachenko, Shablykin, & Brovarets, 2013).

Antimicrobial Applications:

  • Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts exhibit antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).
  • Compound 6c from this series is particularly notable for its broad antimicrobial spectrum and low in vivo toxicity in mice.

Development of Luminescent Materials:

  • 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole derivatives are utilized in copper-catalyzed intramolecular direct C arylation to form heterocyclic frameworks. These frameworks exhibit fluorescence in solutions with high quantum yields, marking their potential in creating luminescent materials (Tomashenko, Novikov, & Khlebnikov, 2017).

Synthesis of Nitro Derivatives:

  • The compound is used in the synthesis of various nitro derivatives, providing essential intermediates for further chemical transformations (Kavina, Sizov, & Yakovlev, 2018).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXJCILXNYCNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole

CAS RN

1525619-20-8
Record name 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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